Isoetharine mesylate

Vue d'ensemble

Description

. Il appartient à la catégorie des agents de type catéchol et a été utilisé comme bronchodilatateur à action rapide . Ses applications s'étendent à des affections telles que l'emphysème, la bronchite et l'asthme .

Méthodes De Préparation

Les voies de synthèse du mésylate d'isoétharine impliquent des conditions de réaction spécifiques. Bien que je n'aie pas accès aux méthodes de production industrielle exclusives, je peux fournir des informations sur sa synthèse chimique. Les chercheurs ont développé diverses voies de synthèse, mais une approche courante est la suivante :

-

Alkylation du catéchol : : Le mésylate d'isoétharine est synthétisé par alkylation du catéchol avec du bromure d'isopropyle ou de l'iodure d'isopropyle . Cette réaction introduit le groupe isopropyle en position hydroxyle du catéchol.

-

Méthylation : : Le composé résultant est ensuite méthylé à l'aide de chlorure de méthanesulfonyle (MsCl) pour former le mésylate d'isoétharine. Cette étape implique la substitution du groupe hydroxyle par le groupe méthylate (méthanesulfonate).

Analyse Des Réactions Chimiques

Structural Characteristics Influencing Reactivity

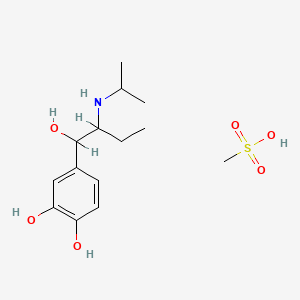

Isoetharine mesylate (C₁₄H₂₅NO₆S) consists of:

-

A catechol moiety (1,2-dihydroxybenzene) prone to oxidation and conjugation.

-

A secondary alcohol and isopropylamino group contributing to adrenergic activity.

-

A mesylate counterion (methanesulfonate) enhancing solubility .

Key Functional Groups :

| Group | Reactivity |

|---|---|

| Catechol hydroxyls | Susceptible to methylation, sulfonation, and oxidation |

| Secondary alcohol | Participates in esterification or dehydration |

| Isopropylamino group | Engages in acid-base reactions |

Metabolic Conjugation Reactions

This compound undergoes enzymatic modifications during metabolism:

Sulfonation

-

Site : Hydroxyl groups on the catechol ring.

-

Outcome : Forms sulfate conjugates, reducing bioavailability.

-

Experimental Evidence :

Methylation

-

Site : O-methylation at the 3-hydroxy position of the catechol ring.

-

Outcome : Inactivates the drug, limiting its duration of action.

Table 1: Metabolic Pathways of this compound

| Reaction | Enzyme | Site | Product | Reference |

|---|---|---|---|---|

| Sulfonation | SULT | Catechol hydroxyl | Sulfate conjugate | |

| Methylation | COMT | 3-hydroxy position | 3-O-Methyl-isoetharine |

Oxidative Degradation

-

The catechol group oxidizes under acidic or alkaline conditions, forming quinone derivatives .

-

Light and Heat : Accelerate decomposition, necessitating storage in inert atmospheres .

Stability Data :

| Condition | Stability |

|---|---|

| pH 7.4 (physiological) | Stable for 2 hours |

| High temperature (>40°C) | Rapid degradation |

| UV light | Forms oxidized byproducts |

Chemical Stability and Reactivity

Key Properties :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 335.42 g/mol | |

| Hydrogen Bond Donors | 5 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 136 Ų |

Reactivity Highlights :

-

Catechol Oxidation : Forms reactive o-quinones, which may covalently bind to proteins .

-

Mesylate Group : Enhances water solubility but does not participate directly in reactions .

Synthetic Considerations

While synthetic routes are not extensively documented, structural analogs suggest:

Applications De Recherche Scientifique

Clinical Applications

Bronchodilation in Respiratory Disorders

Isoetharine mesylate is primarily employed for its bronchodilatory effects. It acts by stimulating beta-2 adrenergic receptors in the smooth muscles of the airways, leading to relaxation and dilation of bronchial passages. This property makes it effective in managing acute and chronic respiratory conditions, particularly:

- Asthma : Studies have demonstrated significant improvements in lung function following administration of this compound in asthmatic patients, with effects lasting for up to two hours post-inhalation .

- Chronic Obstructive Pulmonary Disease (COPD) : It is also utilized in patients with COPD to alleviate symptoms and improve airflow .

Research Applications

Investigating Pharmacological Mechanisms

This compound has been utilized in various research contexts:

- In Vivo Studies : In animal models, this compound has been tested for its effects on embryo implantation and as a substrate for metabolic studies involving human sulfotransferases . These studies help elucidate the metabolic pathways and pharmacodynamics of the compound.

- COVID-19 Treatment : Recent investigations have explored this compound as part of multi-drug therapies aimed at addressing respiratory distress associated with COVID-19. Its fast-acting bronchodilator properties make it a candidate for managing acute respiratory symptoms in infected patients .

Case Studies

Clinical Trials and Outcomes

A notable clinical trial investigated the efficacy of this compound through a double-blind, randomized crossover design involving patients with mild asthma. The study assessed lung function before and after inhalation of this compound compared to a placebo, revealing significant improvements in respiratory metrics following treatment . This trial underscores the compound's utility in clinical settings.

Comparative Data Table

To provide a clearer understanding of this compound's applications, the following table compares its uses across different conditions:

Mécanisme D'action

Isoetharine mesylate primarily acts through β-adrenergic receptors . By binding to these receptors, it stimulates the production of cAMP, leading to smooth muscle relaxation. This property makes it effective in treating respiratory disorders.

Comparaison Avec Des Composés Similaires

Bien que le mésylate d'isoétharine se distingue par ses propriétés spécifiques, il est essentiel de le comparer à des composés apparentés :

Isoprotérénol : Un autre agoniste β-adrénergique utilisé à des fins similaires.

Terbutaline : Un agoniste sélectif des récepteurs β2-adrénergiques aux effets bronchodilatateurs.

Activité Biologique

Isoetharine mesylate, a selective beta-2 adrenergic agonist, plays a significant role in the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema. This article delves into its biological activity, pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₂₅NO₆S

- Molecular Weight : 335.42 g/mol

- CAS Number : 7279-75-6

- Solubility : Freely soluble in water and alcohol .

Isoetharine exerts its effects primarily by stimulating beta-2 adrenergic receptors located in bronchial smooth muscle. The activation of these receptors leads to:

- Increased cAMP Production : Isoetharine enhances adenyl cyclase activity, resulting in increased cyclic AMP (cAMP) levels.

- Bronchodilation : Elevated cAMP levels cause relaxation of bronchial smooth muscles, leading to bronchodilation within approximately 15 minutes post-inhalation .

- Ciliary Activity Stimulation : The drug also promotes ciliary movement, which aids in clearing mucus from the airways .

Pharmacological Profile

Isoetharine is characterized by its rapid onset and relatively short duration of action. It is primarily administered via inhalation to achieve immediate relief from bronchospasm. However, it also has some binding affinity to beta-1 adrenergic receptors, which may lead to potential cardiovascular side effects .

Pharmacodynamics and Pharmacokinetics

Comparative Studies

A clinical comparison between isoetharine and other bronchodilators such as albuterol demonstrated that while isoetharine provided a greater immediate effect in acute asthma management, it was associated with more side effects, particularly cardiovascular ones .

Use in COVID-19

Recent studies have explored the application of this compound as a fast-acting aerosolized bronchodilator for patients experiencing respiratory distress due to COVID-19. The findings suggest that it may help alleviate symptoms by improving airflow and oxygenation during acute respiratory episodes .

Research Findings

Research on isoetharine has included various methodologies such as mass spectrometry to analyze its dissociation pathways and pharmacokinetic behavior. For instance, a study utilizing collision-induced dissociation mass spectrometry revealed insights into the fragmentation patterns of isoetharine compared to other beta-2 agonists like salbutamol and formoterol, highlighting its unique chemical stability under specific conditions .

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045571 | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7279-75-6 | |

| Record name | Isoetharine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISOETHARINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Isoetharine Mesylate in treating asthma?

A1: this compound acts as a beta-2 adrenergic agonist. [] When inhaled, it stimulates beta-2 adrenergic receptors primarily located in the smooth muscles of the bronchi in the lungs. This stimulation leads to the activation of adenylate cyclase, which increases the intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels promote relaxation of the bronchial smooth muscles, leading to bronchodilation and improved airflow in the lungs. []

Q2: What is the duration of the bronchodilatory effects of this compound?

A3: Studies indicate that the bronchodilatory effects of this compound are relatively short-lived. In a study involving individuals with mild, stable asthma, significant differences in lung function between this compound and a placebo were observed for a duration of up to two hours. [] This suggests that while this compound can provide rapid relief from bronchoconstriction, its effects are transient, and repeated dosing might be required to maintain bronchodilation over a more extended period.

Q3: Has this compound been associated with any unusual incidents related to its administration?

A4: There is a documented case report of a 62-year-old man with chronic obstructive pulmonary disease (COPD) who accidentally inhaled a metallic foreign body while using an this compound inhaler (Bronkometer). [] During an episode of bronchospasm, the patient unintentionally inhaled the assembled inhaler device, lodging it in his respiratory tract. This incident highlights the importance of patient education regarding the proper use of inhaler devices to prevent such occurrences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.